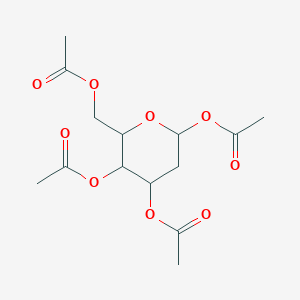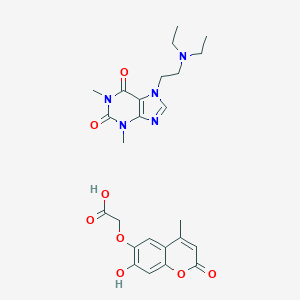
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHCCC belongs to the class of isoxazole derivatives and has been shown to have modulatory effects on the glutamate receptor, which is a critical component of the central nervous system.
Mecanismo De Acción
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of the glutamate receptor. The compound enhances the activity of the receptor, leading to increased synaptic transmission and improved neuronal function. 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has also been shown to have neuroprotective effects, which may be due to its ability to modulate glutamate receptor activity.
Efectos Bioquímicos Y Fisiológicos
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has been shown to have a variety of biochemical and physiological effects, including increased synaptic transmission, improved neuronal function, and neuroprotection. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate glutamate receptor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile in lab experiments is its ability to modulate glutamate receptor activity, which is a critical component of the central nervous system. However, one limitation of using 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, including the development of more potent and selective compounds that target the glutamate receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, as well as its potential therapeutic applications in neurological disorders. Finally, the development of new methods for synthesizing 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile may also be an area of future research.
Métodos De Síntesis
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile can be synthesized using a variety of methods, including the reaction of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid with thionyl chloride, followed by reaction with cyanide ion. Another method involves the reaction of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid with phosphorous oxychloride, followed by reaction with sodium cyanide.
Aplicaciones Científicas De Investigación
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has been shown to have potential therapeutic applications in a variety of neurological disorders, including epilepsy, depression, and anxiety. The compound has been shown to modulate the activity of the glutamate receptor, which plays a critical role in the regulation of synaptic transmission in the central nervous system.
Propiedades
Número CAS |
1011-38-7 |
|---|---|
Nombre del producto |
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile |
Fórmula molecular |
C10H8N2O |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6H2 |
Clave InChI |
JJLQMPQQWPQNEH-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=CC=CC=C2)C#N |
SMILES canónico |
C1C(ON=C1C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)










